2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
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Overview
Description
2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a phthalazinone core, a triazole ring, and a sulfanyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The phthalazinone core can interact with DNA or RNA, potentially affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Phthalazinone derivatives: Compounds with the phthalazinone core are known for their diverse pharmacological properties.
Sulfanyl-containing compounds: These compounds can form covalent bonds with proteins, similar to 2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one.
Uniqueness
The uniqueness of this compound lies in its combination of the phthalazinone core, triazole ring, and sulfanyl group, which together contribute to its distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H17N5OS/c1-13-6-2-5-9-16(13)24-17(21-22-19(24)26)10-11-23-18(25)15-8-4-3-7-14(15)12-20-23/h2-9,12H,10-11H2,1H3,(H,22,26) |
InChI Key |
CIMDQRPBOGUQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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